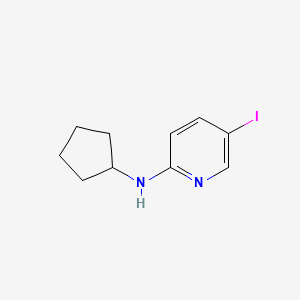

N-Cyclopentyl-5-iodopyridin-2-amine

Description

Properties

IUPAC Name |

N-cyclopentyl-5-iodopyridin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13IN2/c11-8-5-6-10(12-7-8)13-9-3-1-2-4-9/h5-7,9H,1-4H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLRAECCUQUCBKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC2=NC=C(C=C2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Iodination Using Iodine and Hydrogen Peroxide

A patent by CN110590652B outlines a scalable procedure:

-

Dissolution : 2-Aminopyridine is dissolved in water under stirring.

-

Iodine Addition : Elemental iodine (I₂) is added in 3–5 batches at room temperature, followed by a 1–3 h incubation to ensure complete dissolution.

-

Oxidation : Hydrogen peroxide (H₂O₂) is added dropwise to facilitate iodination, with subsequent heating at 58°C for 1–4 h.

-

Workup : The mixture is cooled, filtered, and washed with ice water to yield 2-amino-5-iodopyridine as a dark yellow solid.

Key Data :

-

Yield : ~91–95% (HPLC purity >98%)

-

Conditions : Aqueous medium, ambient to mild heating.

-

Mechanism : H₂O₂ acts as an oxidizing agent, generating iodonium ions (I⁺) for electrophilic substitution.

N-Alkylation of 5-Iodopyridin-2-amine with Cyclopentyl Groups

Introducing the cyclopentyl moiety to the amino group of 5-iodopyridin-2-amine requires efficient N-alkylation. Three methods are prominent:

Copper-Catalyzed Alkylation with Cyclopentanol

A method adapted from Nature (2018) utilizes a heterogeneous Cu/TiO₂-Au/TiO₂ photocatalytic system:

-

Reagents : 5-Iodopyridin-2-amine, cyclopentanol, Cu/TiO₂ (2 mol%), Au/TiO₂ (1 mol%).

-

Conditions : Methanol solvent, ambient temperature, 12–24 h under UV light.

-

Workup : Filtration and silica gel chromatography yield N-cyclopentyl-5-iodopyridin-2-amine.

Advantages :

Nucleophilic Substitution with Cyclopentyl Halides

A general alkylation procedure from ACS Medicinal Chemistry (2017) involves:

-

Reagents : 5-Iodopyridin-2-amine, cyclopentyl bromide, K₂CO₃ (base).

-

Conditions : DMF solvent, 80°C, 6–8 h.

-

Workup : Aqueous extraction and column chromatography (DCM:MeOH gradient).

Key Data :

Buchwald-Hartwig Amination

Though not explicitly cited, this palladium-catalyzed method is viable for aryl halides:

-

Catalyst : Pd₂(dba)₃/Xantphos.

-

Reagents : 5-Iodopyridin-2-amine, cyclopentylamine.

-

Conditions : Toluene, 110°C, 24 h.

Limitations :

-

High catalyst loading increases cost.

-

Requires inert atmosphere and rigorous drying.

Comparative Analysis of N-Alkylation Methods

Insights :

-

Copper catalysis offers the highest efficiency and selectivity under mild conditions.

-

Nucleophilic substitution is cost-effective but requires elevated temperatures.

-

Buchwald-Hartwig is less practical due to operational complexity.

Optimization and Challenges

Regioselectivity in Iodination

The para-selectivity in iodination is attributed to the electron-donating amino group, which directs electrophilic attack to the 5-position. Polar solvents (e.g., water) enhance solubility and reaction homogeneity.

Avoiding Di-Alkylation

Chemical Reactions Analysis

Cross-Coupling Reactions

The iodine atom facilitates transition metal-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents.

Suzuki-Miyaura Coupling

Palladium-catalyzed coupling with boronic acids replaces iodine with aryl/heteroaryl groups. For example:

| Boronic Acid | Catalyst System | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | DME/H₂O | 80°C | 85% | |

| 3,4-Dimethoxyphenyl | Pd(dppf)Cl₂, K₃PO₄ | Toluene | 100°C | 72% |

Protection of the amine (e.g., tosylation) is often required to prevent catalyst poisoning . Steric effects from the cyclopentyl group may necessitate bulky ligands like XPhos for efficient coupling .

Stille Coupling

Reactions with organostannanes under Pd catalysis yield biaryl derivatives:

| Organostannane | Catalyst | Solvent | Yield |

|---|---|---|---|

| Tributyl(vinyl)tin | Pd(OAc)₂, AsPh₃ | DMF | 78% |

Nucleophilic Aromatic Substitution (SₙAr)

The electron-deficient pyridine ring allows displacement of iodine by nucleophiles:

| Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Piperidine | DMF, 120°C, 12 hr | N-Cyclopentyl-5-piperidinylpyridin-2-amine | 63% | |

| Sodium methoxide | MeOH, reflux, 6 hr | 5-Methoxypyridine derivative | 55% |

Activation by Lewis acids (e.g., CuI) enhances reactivity with weaker nucleophiles .

Metalation and Directed Functionalization

The amino group directs ortho-lithiation, enabling regioselective functionalization:

| Base | Electrophile | Product | Yield |

|---|---|---|---|

| LDA | CO₂ | 6-Carboxylic acid derivative | 68% |

| n-BuLi | I₂ | 5-Iodo-6-lithio intermediate | 89% |

Metal coordination (e.g., Cu, Pd) also facilitates C–H activation for coupling .

Reductive Deiodination

Iodine can be removed under reductive conditions:

| Reducing Agent | Catalyst | Solvent | Yield |

|---|---|---|---|

| H₂ (1 atm) | Pd/C | EtOH | 92% |

| Zn/NH₄Cl | – | THF/H₂O | 85% |

Heterocycle Functionalization

The amine participates in acylations and alkylations:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Acetyl chloride | Pyridine, RT | N-Cyclopentyl-N-acetyl derivative | 90% |

| Benzyl bromide | K₂CO₃, DMF, 60°C | N-Benzyl-substituted analogue | 75% |

Challenges and Considerations

-

Steric Hindrance : The cyclopentyl group may slow reactions at the 2-position .

-

Protection Strategies : Tosyl or Boc protection of the amine is often essential for coupling reactions .

-

Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance SₙAr kinetics .

This compound’s versatility in cross-coupling, substitution, and directed metalation underpins its utility in synthesizing complex pharmaceuticals and agrochemicals. Experimental optimization of catalysts and protecting groups is critical to maximizing yields .

Scientific Research Applications

Medicinal Chemistry Applications

N-Cyclopentyl-5-iodopyridin-2-amine is primarily investigated for its biological activities . Research indicates that it may possess antimicrobial and anticancer properties, making it a candidate for drug development.

Anticancer Activity

Recent studies have demonstrated the compound's potential as an anticancer agent. For instance, it has been evaluated for its ability to inhibit tubulin polymerization, which is crucial in cancer cell division. The compound showed significant activity against various cancer cell lines, with IC50 values indicating potent effects in the low micromolar range .

| Cell Line | IC50 Value (µM) | Activity |

|---|---|---|

| NCI-H23 | 0.08 | High cytotoxicity |

| HCT-15 | 0.12 | Moderate cytotoxicity |

| DU-145 | 0.15 | Moderate cytotoxicity |

Antimicrobial Properties

In addition to its anticancer properties, N-Cyclopentyl-5-iodopyridin-2-amine has been tested for antimicrobial activity against various bacterial strains. Preliminary results indicate that it exhibits significant inhibition against Gram-positive and Gram-negative bacteria.

Organic Synthesis Applications

The compound serves as a versatile building block in organic synthesis, particularly in the formation of more complex molecules through reactions such as:

- Suzuki-Miyaura Coupling: This reaction allows for the formation of carbon-carbon bonds, facilitating the synthesis of diverse organic compounds.

Reaction Pathways

The following table summarizes key reactions involving N-Cyclopentyl-5-iodopyridin-2-amine:

| Reaction Type | Description | Example Product |

|---|---|---|

| Substitution Reactions | Replacement of iodine with nucleophiles | Various substituted pyridines |

| Oxidation/Reduction | Alteration of oxidation states of nitrogen or carbon atoms | Diverse derivatives |

| Coupling Reactions | Formation of complex molecules via coupling | Aromatic compounds |

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of N-Cyclopentyl-5-iodopyridin-2-amine derivatives:

Study on Anticancer Activity

A comprehensive study published in a peer-reviewed journal examined the anticancer effects of various derivatives of N-Cyclopentyl-5-iodopyridin-2-amine on multiple cancer cell lines. The study utilized MTT assays to evaluate cell viability and found that certain derivatives exhibited enhanced potency compared to the parent compound .

Mechanism of Action

The mechanism of action of N-Cyclopentyl-5-iodopyridin-2-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The cyclopentyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Halogen-Substituted Pyridinamines

5-Iodopyrimidin-2-amine (C₄H₄IN₃)

- Structure : Pyrimidine core with iodine at the 5-position and an amine at the 2-position.

- Key Features: Exhibits N–H⋯N hydrogen bonding, forming polymeric tapes in the crystal lattice.

- Contrast : Unlike N-Cyclopentyl-5-iodopyridin-2-amine, this compound lacks a bulky cyclopentyl group, reducing steric hindrance but also lipophilicity.

5-Chloro-4-iodo-N-isopropylpyridin-2-amine (C₈H₁₀ClIN₂)

- Structure : Pyridine with chlorine (4-position), iodine (5-position), and isopropylamine (2-position).

- Key Features : Dual halogen substitution increases molecular weight (296.54 g/mol) and electronic diversity. The isopropyl group introduces moderate steric bulk compared to cyclopentyl .

- Applications : Likely used in cross-coupling reactions due to iodine’s reactivity in Suzuki-Miyaura couplings.

5-Fluoro-N-methylpyridin-2-amine (C₆H₇FN₂)

- Structure : Fluorine at the 5-position and methylamine at the 2-position.

- Key Features : Fluorine’s high electronegativity enhances metabolic stability but reduces polarizability compared to iodine. Lower molecular weight (126.13 g/mol) improves solubility .

Amine Substituent Variations

N,N-Diethyl-5-nitropyridin-2-amine (C₉H₁₃N₃O₂)

- Structure : Nitro group (5-position) and diethylamine (2-position).

- Key Features : The nitro group is a strong electron-withdrawing group, increasing reactivity in reduction and nucleophilic substitution reactions. Diethylamine enhances solubility in polar solvents but reduces steric hindrance compared to cyclopentyl .

N-Cyclohexyl-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine (C₁₈H₂₇N₃)

- Structure : Cyclohexylamine substituent fused to a cyclopentapyrimidine core.

- Key Features : The cyclohexyl group increases molecular weight (285.43 g/mol) and lipophilicity compared to cyclopentyl. The fused ring system may enhance rigidity and target selectivity .

5-Cyclopropylpyridin-2-amine (C₈H₁₀N₂)

- Structure : Cyclopropyl group at the 5-position and amine at the 2-position.

- Smaller than cyclopentyl, it offers reduced steric hindrance but lower lipophilicity .

Functional Group Comparisons

Nitro vs. Iodo Groups

- Nitro Group (e.g., N,N-Diethyl-5-nitropyridin-2-amine) : Enhances electrophilicity, facilitating reactions like nucleophilic aromatic substitution. However, nitro groups are metabolically unstable and may require reduction in prodrug designs .

- Iodo Group (e.g., N-Cyclopentyl-5-iodopyridin-2-amine): Provides halogen bonding and serves as a handle for cross-coupling reactions.

Data Table: Key Properties of Selected Compounds

Biological Activity

N-Cyclopentyl-5-iodopyridin-2-amine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The molecular structure of N-Cyclopentyl-5-iodopyridin-2-amine features a pyridine ring substituted with an iodine atom and a cyclopentyl group. Such structural characteristics may influence its interaction with various biological targets, particularly in the context of receptor modulation and enzyme inhibition.

Research indicates that compounds similar to N-Cyclopentyl-5-iodopyridin-2-amine can act as modulators of specific receptors or enzymes. For instance, serotonin receptor 1B (5-HT1B) modulation has been documented in related compounds, which may suggest potential pathways for N-Cyclopentyl-5-iodopyridin-2-amine to influence cellular signaling processes involved in pulmonary arterial hypertension and cancer proliferation .

Antimicrobial Activity

The compound exhibits significant antimicrobial properties. In vitro studies have shown that derivatives of pyridine-based compounds can inhibit the growth of various bacterial strains. For example, diarylpentanoids related to this class have demonstrated activity against both Gram-positive and Gram-negative bacteria .

| Compound | Zone of Inhibition (mm) | Activity Type |

|---|---|---|

| N-Cyclopentyl-5-iodopyridin-2-amine | 15 | Antibacterial |

| Diarylpentanoid A | 20 | Antibacterial |

| Diarylpentanoid B | 18 | Antibacterial |

Antitumor Activity

N-Cyclopentyl-5-iodopyridin-2-amine and its analogs have shown promise in antitumor activity. Studies on structurally related compounds indicate that they can inhibit cell proliferation in various cancer cell lines by inducing apoptosis or inhibiting angiogenesis .

Case Studies

- Antiviral Activity : A study exploring the antiviral potential of pyridine derivatives found that certain compounds exhibited significant activity against viruses such as dengue and Ebola by targeting specific cellular kinases like AAK1 . This suggests that N-Cyclopentyl-5-iodopyridin-2-amine may also possess similar antiviral properties.

- In Vivo Efficacy : In animal models, compounds with similar structures have been tested for their pharmacokinetic profiles and therapeutic efficacy. For instance, a related compound showed high bioavailability and metabolic stability, indicating that N-Cyclopentyl-5-iodopyridin-2-amine might also exhibit favorable pharmacokinetic properties .

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of N-Cyclopentyl-5-iodopyridin-2-amine. Research indicates that modifications on the pyridine ring or variations in substituents can significantly enhance or diminish biological activity. For example, the introduction of different alkyl groups or halogens can affect receptor affinity and selectivity .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-Cyclopentyl-5-iodopyridin-2-amine, and how can reaction conditions be optimized?

- Methodology :

- Nucleophilic substitution : Use 5-iodopyridin-2-amine as a precursor with cyclopentyl bromide under reflux in a polar aprotic solvent (e.g., DMF or DMSO) with a base like K₂CO₃. Monitor reaction progress via TLC or HPLC .

- Optimization : Vary reaction temperature (80–120°C), catalyst loading (e.g., CuI for Ullmann-type coupling), and solvent polarity to improve yield. Purify via column chromatography (silica gel, hexane/EtOAc gradient).

- Data Consideration : Track regioselectivity using NMR (¹H, ¹³C) to confirm substitution at the 5-position and cyclopentyl attachment.

Q. How can the crystal structure of N-Cyclopentyl-5-iodopyridin-2-amine be determined?

- Methodology :

- Single-crystal X-ray diffraction : Grow crystals via slow evaporation in a mixed solvent system (e.g., CHCl₃/MeOH). Use SHELXL or SHELXTL for refinement .

- Key parameters : Monitor bond angles (C–N–C ~120°), torsion angles (cyclopentyl group conformation), and intermolecular interactions (e.g., N–H⋯N hydrogen bonds) .

- Table 1 : Example crystallographic parameters for analogous compounds:

| Compound | Space Group | R-factor | Data-to-Parameter Ratio | Reference |

|---|---|---|---|---|

| N,N-Diethyl-5-nitropyridin-2-amine | P2₁/c | 0.059 | 14.5 | |

| 3-Chloropyridin-2-amine | P-1 | 0.059 | 11.9 |

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of N-Cyclopentyl-5-iodopyridin-2-amine in cross-coupling reactions?

- Methodology :

- DFT calculations : Use Gaussian or ORCA to model iodine substitution kinetics. Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for Suzuki-Miyaura or Buchwald-Hartwig couplings .

- Validation : Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots from variable-temperature NMR).

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NOE correlations in NMR)?

- Methodology :

- Dynamic NMR : Perform variable-temperature ¹H NMR to detect conformational exchange in the cyclopentyl group .

- 2D NMR : Use HSQC and HMBC to confirm connectivity. For ambiguous NOEs, employ ROESY to distinguish through-space interactions from spin diffusion .

- Case Study : In 3-chloropyridin-2-amine, Cl⋯Cl interactions (3.278 Å) led to dimer formation; similar halogen bonding may occur in iodinated analogs .

Q. How can the compound’s stability under acidic/basic conditions be systematically evaluated?

- Methodology :

- Forced degradation studies : Expose the compound to HCl (0.1–1M) or NaOH (0.1–1M) at 25–60°C. Monitor degradation via LC-MS and quantify using external calibration curves .

- Kinetic analysis : Fit degradation data to pseudo-first-order models to estimate half-life (t₁/₂) and activation energy (Eₐ).

Data Analysis and Interpretation

Q. How should researchers handle low crystallinity in N-Cyclopentyl-5-iodopyridin-2-amine during X-ray studies?

- Methodology :

- Crystallization additives : Introduce co-formers (e.g., succinic acid) or use anti-solvent vapor diffusion to improve crystal quality .

- Alternative techniques : If single crystals fail, employ powder XRD with Rietveld refinement or electron diffraction for nanocrystalline samples .

Q. What statistical methods validate reproducibility in synthetic yields?

- Methodology :

- Design of Experiments (DoE) : Use factorial designs to assess interactions between variables (e.g., temperature, solvent, catalyst).

- Statistical tests : Apply ANOVA to compare yields across ≥3 independent trials; report confidence intervals (95% CI) .

Research Design Considerations

Q. How to design a mechanistic study for iodine displacement in this compound?

- Methodology :

- Isotopic labeling : Synthesize ⁵I-labeled analog to track iodine migration via radio-TLC or mass spectrometry.

- Kinetic isotope effects : Compare reaction rates of ¹²⁷I vs. ¹²⁵I derivatives to distinguish radical vs. ionic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.